molecular formula C7H7N3O2S B1267914 1h-Benzimidazole-2-sulfonamide CAS No. 5435-31-4

1h-Benzimidazole-2-sulfonamide

Cat. No.: B1267914
CAS No.: 5435-31-4
M. Wt: 197.22 g/mol
InChI Key: XRGHQBXKSHAQRB-UHFFFAOYSA-N
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Description

1h-Benzimidazole-2-sulfonamide is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1H-Benzimidazole-2-sulfonamide, a derivative of benzimidazole, primarily targets the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in Salmonella typhimurium . The compound may also interact with other targets, such as fibroblast growth receptor 3 (FGFR3) and EGFR receptor, which play crucial roles in cell proliferation and survival .

Mode of Action

It is believed to inhibit the activity of its target enzymes, thereby disrupting the normal functioning of the cell . The compound’s interaction with its targets may lead to changes in cellular processes, potentially leading to cell death .

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it can react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media . This suggests that the compound may have antioxidant properties and could potentially protect cells from oxidative stress .

Pharmacokinetics

In silico admet prediction studies suggest that the compound is nonmutagenic and noncarcinogenic

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the activity of its target enzymes, the compound may disrupt cellular processes, potentially leading to cell death . Furthermore, its potential antioxidant properties could protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial and antifungal activities may be affected by the presence of other microbial species . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

1h-Benzimidazole-2-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase enzymes, which are involved in regulating pH and ion balance in tissues . Additionally, this compound can bind to DNA, affecting its replication and transcription processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 signaling pathway . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can intercalate into DNA, disrupting its structure and function . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for determining the optimal duration and frequency of treatment with this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the appropriate therapeutic window for the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can then be further processed by phase II metabolic enzymes, such as glucuronosyltransferases, leading to their excretion from the body . The involvement of this compound in these metabolic pathways can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For instance, this compound has been shown to accumulate in the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

1H-benzimidazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGHQBXKSHAQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281362
Record name 1h-benzimidazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-31-4
Record name 2-Benzimidazolesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-benzimidazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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